molecular formula C11H14BrNO4S2 B1293994 {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1142209-86-6

{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid

Cat. No.: B1293994
CAS No.: 1142209-86-6
M. Wt: 368.3 g/mol
InChI Key: MJUFRCDMIWICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUFRCDMIWICGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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